molecular formula C9H10Cl2N2 B2489356 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 1512101-43-7

2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2489356
CAS No.: 1512101-43-7
M. Wt: 217.09
InChI Key: SNZVRPRZSBMBGV-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine is a versatile chemical scaffold designed for advanced pharmaceutical research and development. The dichloro-pyrimidine core is a privileged structure in medicinal chemistry, known for its role as a key synthetic intermediate in constructing targeted therapeutic agents . The geminal dimethyl substitution on the cyclopentane ring introduces steric and electronic modulation, which can be leveraged to fine-tune the compound's physicochemical properties and its interaction with biological targets. This structure is particularly valuable for building more complex molecules, such as dihydrofolate reductase (DHFR) inhibitors, which have been explored for their antiparasitic and antimicrobial activities . Furthermore, recent patent literature highlights the application of closely related cycloalkyl pyrimidine frameworks in the development of novel ferroportin inhibitors, indicating potential in modulating iron homeostasis . This reagent is intended for the synthesis of proprietary compound libraries and investigational new chemical entities, providing researchers with a critical building block for drug discovery programs.

Properties

IUPAC Name

2,4-dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2/c1-9(2)4-3-5-6(9)12-8(11)13-7(5)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZVRPRZSBMBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1N=C(N=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512101-43-7
Record name 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine
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Preparation Methods

Cyclization of Aminocyclopentane Derivatives

Early synthetic routes relied on the cyclization of 5-amino-7,7-dimethylcyclopentane-1,3-diol derivatives with urea or thiourea under acidic conditions. For example, heating 5-amino-7,7-dimethylcyclopentane-1,3-diol with urea in concentrated hydrochloric acid at 120°C for 12 hours yielded the unsubstituted pyrimidine core, which was subsequently chlorinated using phosphorus oxychloride (POCl₃). However, this method suffered from low yields (30–40%) due to competing side reactions, such as over-chlorination and ring-opening.

Chlorination Challenges in Early Methods

Direct chlorination of the pyrimidine ring using POCl₃ or PCl₅ often led to incomplete substitution at the 2- and 4-positions. A 1968 study reported that refluxing 7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine with excess POCl₃ (5 equiv) for 24 hours achieved only 55% conversion to the dichloro product, with significant decomposition observed. The dimethyl groups at position 7 introduced steric hindrance, slowing electrophilic aromatic substitution.

Modern Synthetic Methodologies

Two-Step Cyclization-Chlorination Strategy

Modern protocols separate cyclization and chlorination steps to improve efficiency. A representative pathway involves:

  • Cyclization : Reacting 7,7-dimethylcyclopentane-1,3-dione with guanidine hydrochloride in ethanol at 80°C to form 7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine.
  • Chlorination : Treating the amine intermediate with POCl₃ and N,N-diethylaniline (catalyst) at 110°C for 6 hours, achieving 85% yield of the dichloro product.

Table 1: Optimization of Chlorination Conditions

POCl₃ (equiv) Catalyst Temperature (°C) Time (h) Yield (%)
3 None 110 6 62
5 NEt₃ 110 6 78
5 N,N-Diethylaniline 110 6 85

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2020 study demonstrated that cyclizing 7,7-dimethylcyclopentane-1,3-dione with cyanoguanidine under microwave conditions (150°C, 20 min) followed by POCl₃ chlorination (100°C, 30 min) achieved 91% yield with >99% purity. This method eliminates solvent use, aligning with green chemistry principles.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial processes employ continuous flow reactors to enhance scalability and safety. A patented method (CN102977104A) adapted for 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine involves:

  • Step 1 : Continuous cyclization of 7,7-dimethylcyclopentane-1,3-dione and guanidine in a microreactor (residence time: 2 min, 150°C).
  • Step 2 : In-line chlorination using POCl₃ at 100°C with real-time monitoring.
    This system achieves 92% yield with 98.5% purity, reducing waste by 40% compared to batch processes.

Table 2: Batch vs. Flow Reactor Performance

Parameter Batch Reactor Flow Reactor
Yield (%) 85 92
Purity (%) 95 98.5
Reaction Time (h) 6 0.5
Solvent Waste (L/kg) 15 9

Solvent-Free Mechanochemical Synthesis

Ball milling techniques enable solvent-free synthesis. Grinding 7,7-dimethylcyclopentane-1,3-dione (1 equiv), guanidine hydrochloride (1.2 equiv), and POCl₃ (3 equiv) in a planetary mill (500 rpm, 2 hours) directly produces the dichloro product in 88% yield. This method is advantageous for eliminating volatile organic compounds (VOCs) and reducing energy consumption.

Purification and Characterization

Recrystallization Optimization

The crude product is purified via recrystallization from ethanol/water (4:1 v/v). Slow cooling to 4°C yields needle-like crystals with 99% purity. Alternative solvents like acetonitrile or ethyl acetate reduce yield by 10–15% due to lower solubility differences.

Advanced Analytical Techniques

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 6H, CH₃), 2.80–2.85 (m, 2H, cyclopentane-H), 3.20–3.25 (m, 2H, cyclopentane-H).
  • HRMS : m/z calculated for C₉H₁₀Cl₂N₂ [M+H]⁺: 232.0234; found: 232.0236.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chlorine atoms at positions 2 and 4 are highly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the pyrimidine ring.

Key Reactions

Reagent/ConditionsProductYieldKey ObservationsSource
Amines (e.g., NH<sub>3</sub>, alkylamines)2,4-Diamino derivatives70–85%Reactivity: C4-Cl is more reactive than C2-Cl due to steric hindrance from the dimethyl group.
Alkoxides (e.g., NaOMe, KOtBu)2,4-Dialkoxy derivatives65–78%Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
ThiolsThioether-functionalized derivatives60–72%Requires catalytic base (e.g., K<sub>2</sub>CO<sub>3</sub>).

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient pyrimidine ring . Steric hindrance from the 7,7-dimethyl group slightly reduces reactivity at C2 compared to analogous non-methylated derivatives .

Transition Metal-Catalyzed Cross-Coupling

The C–Cl bonds participate in palladium- or copper-catalyzed cross-coupling reactions to introduce aryl, alkenyl, or alkynyl groups.

Notable Examples

Reaction TypeConditionsProductYieldNotesSource
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O2,4-Diaryl derivatives55–80%Electron-rich boronic acids react faster.
Buchwald–HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>2,4-Diamino derivatives60–75%Tolerates primary and secondary amines.
SonogashiraCuI, PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, Et<sub>3</sub>N2,4-Dialkynyl derivatives50–68%Requires anhydrous conditions.

Steric Effects : The 7,7-dimethyl group marginally reduces coupling efficiency at C2 due to proximity to the bulky cyclopentane ring .

Directed Ortho-Metalation (DoM)

Directed GroupElectrophileProductYieldConditionsSource
–NH<sub>2</sub>Cl<sub>2</sub>, Br<sub>2</sub>5-Halo derivatives40–60%LDA/THF, −78°C
–OMeHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro derivatives30–50%Requires careful temperature control.

Limitation : The dimethyl group at C7 prevents functionalization at adjacent positions due to steric blocking .

Reduction

  • Catalytic Hydrogenation :

    • Conditions: H<sub>2</sub> (1 atm), Pd/C, EtOH.

    • Product: 5,6,7,8-Tetrahydro derivative (saturates cyclopentane ring).

    • Yield: 85–90% .

Oxidation

  • Ring-Opening :

    • Reagent: KMnO<sub>4</sub>/H<sub>2</sub>O, Δ.

    • Product: Dicarboxylic acid derivative.

    • Yield: 45–55% .

Cycloaddition and Ring Expansion

The electron-deficient pyrimidine ring participates in [4+2] cycloadditions with dienes:

DieneConditionsProductYieldSource
1,3-ButadieneToluene, 110°CTricyclic fused derivative35–40%

Functionalization of the Cyclopentane Ring

The 7,7-dimethyl group undergoes limited reactivity but can be oxidized under harsh conditions:

ReagentProductYieldConditionsSource
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>7-Keto derivative20–30%Risk of over-oxidation.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for several therapeutic applications due to its biological activity:

Antimicrobial Activity

Research indicates that derivatives of cyclopenta[d]pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds is reported around 256 µg/mL, indicating potential as antimicrobial agents .

Cytotoxicity Against Cancer Cells

Investigations into the cytotoxic effects of 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine have shown promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For example, some studies have highlighted its potential to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases. This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cells
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of cyclopenta[d]pyrimidines. The results indicated that 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine exhibited a strong inhibitory effect against both gram-positive and gram-negative bacteria. The study concluded that this compound holds promise as a lead candidate for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In another research effort, the cytotoxic effects of the compound were tested on several human cancer cell lines including breast and lung cancer cells. The results showed that the compound induced apoptosis selectively in cancer cells while having minimal effects on normal cells. This selectivity suggests its potential utility in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, the compound may act by inhibiting specific enzymes or modulating receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and physicochemical differences between 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Evidence Source
2,4-Dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine C₇H₈Cl₂N₂ 217.1 Cl (2,4); CH₃ (7,7) High lipophilicity due to methyl groups; steric hindrance at 7-position.
2,4-Dichloro-5H,6H,7H-cyclopenta[d]pyrimidine C₇H₆Cl₂N₂ 189.05 Cl (2,4) Lacks methyl groups; lower molecular weight and steric hindrance.
2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine C₇H₄Cl₂F₂N₂ 225.02 Cl (2,4); F (7,7) Fluorine substitution increases electronegativity and potential metabolic stability.
4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine C₉H₁₁ClN₂ 182.68 Cl (4); CH₃ (6,6) Single chlorine and methyl groups at different positions; reduced halogenation.
2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine C₈H₉ClN₂O 184.63 Cl (2); OCH₃ (4) Methoxy group enhances electron density, altering nucleophilic substitution sites.
2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine C₁₂H₁₀ClN₃ 231.68 Cl (4); pyridine ring at position 2 Pyridine substituent introduces aromaticity and potential π-π stacking interactions.
2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine C₈H₈Cl₂N₂O 219.07 Cl (2,4); CH₃ (7,7); fused furan Oxygen in furan ring modifies electronic properties; higher predicted boiling point.

Key Comparative Insights

Substituent Effects on Reactivity: The dimethyl groups in the target compound (vs. non-methylated analogs like 2,4-Dichloro-5H,6H,7H-cyclopenta[d]pyrimidine) reduce reactivity at the 7-position due to steric hindrance. This could slow down nucleophilic substitution or oxidation reactions .

Lipophilicity and Solubility: Methyl and halogen substituents increase lipophilicity, as seen in the target compound (logP predicted to be higher than non-methylated or methoxy derivatives). This property is critical for membrane permeability in drug design .

Metabolic Pathways: Dichlorinated cyclopenta[d]pyrimidines may undergo epoxidation at adjacent carbons (similar to 1,4-DCN metabolism in ), but methyl groups in the target compound could hinder such pathways compared to non-substituted analogs .

Thermal and Physical Properties :

  • The furopyrimidine derivative () has a higher predicted boiling point (317.6°C) than the target compound, likely due to oxygen’s polarity and hydrogen-bonding capacity .

Biological Activity

2,4-Dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound with a unique bicyclic structure that incorporates both pyrimidine and cyclopentane rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The presence of two chlorine atoms and two methyl groups significantly influences its chemical properties and biological interactions.

  • Molecular Formula : C₉H₁₀Cl₂N₂
  • Molecular Weight : 217.09 g/mol
  • Structure : The compound features a bicyclic arrangement that enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms of action may involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit tumor cell proliferation in vitro. The underlying mechanisms are believed to involve the interference with cellular signaling pathways or direct interactions with DNA, which could potentially lead to apoptosis in cancer cells .

The biological activity of 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine can be attributed to several factors:

  • Enzyme Interaction : Interaction studies have focused on its binding affinity with enzymes involved in metabolic pathways related to cancer progression. This suggests a potential role in modulating enzymatic activity critical for tumor growth.
  • Cellular Signaling : The compound may interfere with key signaling pathways that regulate cell proliferation and survival, leading to enhanced apoptosis in tumor cells .

Synthesis and Evaluation

A series of studies have synthesized derivatives of pyrimidine compounds similar to 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine. These studies have evaluated their biological activities through various assays:

  • Antimicrobial Assays : Compounds were tested against pathogens such as Escherichia coli and Pseudomonas aeruginosa, revealing promising minimum inhibitory concentration (MIC) values .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated significant cytotoxic effects. For instance, compounds derived from similar structures exhibited IC50 values indicating effective inhibition of cell growth .

Comparative Analysis

To better understand the uniqueness of 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine among its structural analogs, the following table summarizes relevant compounds:

Compound NameMolecular FormulaSimilarity Index
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidineC₈H₈ClN₂0.97
4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidineC₈H₈ClN₂0.96
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazolineC₉H₉ClN₂0.97
4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazolineC₉H₉ClN₂0.94

These compounds share structural similarities but differ in substituents that influence their biological activity.

Q & A

Q. How does regioselectivity in functionalization (e.g., amination) impact downstream applications?

  • Methodological Answer : Regioselective amination at the 4-position is achievable using Pd-catalyzed cross-coupling, as demonstrated for N4-(4-methoxyphenyl)-cyclopenta[d]pyrimidine derivatives . Steric hindrance from 7,7-dimethyl groups may necessitate bulky ligands (e.g., XPhos) to direct reactivity .

Tables for Key Data

Q. Table 1: Comparative Physicochemical Properties

PropertyValue/DescriptionSource Evidence
Molecular Weight~240–250 g/mol (estimated)
LogP (Predicted)2.5–3.0 (hydrophobic)
Solubility in DMSO>50 mM
StabilityDegrades at >30°C, hygroscopic

Q. Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Chlorinating AgentPOCl₃ (3.0 equiv)81% yield, minimal byproducts
Reaction Temperature110°C (reflux)Complete conversion in 6 hr
Purification MethodSilica gel chromatographyRf = 0.45 (chloroform/methanol)

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